molecular formula C18H14N2O3S2 B2966586 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034490-15-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2966586
CAS RN: 2034490-15-6
M. Wt: 370.44
InChI Key: AEKJJMIISXYZEO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as BHPT or BTHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a benzothiazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of related heterocyclic compounds have been extensively studied, providing insights into the chemical behavior and potential applications of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide. For example, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, detailing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are fundamental for further chemical modifications and applications in drug design and materials science (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of benzothiazole derivatives, including structures similar to this compound, has shown promising results. For instance, Zaki et al. (2018) synthesized pyridine and thioamide derivatives from the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, revealing compounds with significant cytotoxicity against the MCF-7 cell line, highlighting the potential for these compounds in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).

Novel Drug Design

The design and synthesis of novel benzo[d]thiazole-2-carboxamide derivatives, aimed at targeting specific receptors or biological pathways, demonstrate the versatility and potential of these compounds in drug discovery. Zhang et al. (2017) reported on the synthesis of derivatives with moderate to excellent potency against cancer cell lines, indicating the role of these compounds in developing new therapeutic agents (Zhang et al., 2017).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJJMIISXYZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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